molecular formula C15H23N3O14P2 B1209494 CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose CAS No. 21870-27-9

CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose

Cat. No. B1209494
CAS RN: 21870-27-9
M. Wt: 531.3 g/mol
InChI Key: DATWFRMXXZBEPM-SNAICPSHSA-N
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Description

CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is a molecule in which the anomeric centre of the pyranose fragment has an alpha-configuration . It is a type of CDP-4-dehydro-3,6-dideoxy-D-glucose .


Synthesis Analysis

The synthesis of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose involves enzymes such as CDP-glucose 4,6-dehydratase and CDP-4-dehydro-6-deoxyglucose reductase . The enzyme CDP-glucose 4,6-dehydratase catalyzes the chemical reaction from CDP-glucose to CDP-4-dehydro-6-deoxy-D-glucose .


Molecular Structure Analysis

The molecular structure of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is represented by the chemical formula C15H23N3O14P2 . Its average mass is 531.30230 .


Chemical Reactions Analysis

CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is involved in chemical reactions catalyzed by enzymes such as CDP-4-dehydro-6-deoxyglucose reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on CH or CH2 groups with NAD+ or NADP+ as acceptor .


Physical And Chemical Properties Analysis

CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose has a net charge of 0 and an average mass of 531.30230 . Its chemical formula is C15H23N3O14P2 .

Scientific Research Applications

Biosynthetic Pathways in Bacteria

CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose plays a critical role in the biosynthesis of 3,6-dideoxyhexoses in bacteria such as Salmonella and Yersinia pseudotuberculosis. These sugars are key components of bacterial lipopolysaccharides, which are important for their antigenic properties (Rubenstein & Strominger, 1974).

Enzymatic Studies and Mechanisms

Extensive research has been conducted on the enzymes involved in the transformation of CDP-4-keto-6-deoxy-D-glucose to CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose. For instance, CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E1) is crucial for C-O bond cleavage leading to the formation of 3,6-dideoxyhexoses (Weigel, Liu, & Liu, 1992). Studies have also focused on the stereospecificity of hydride transfer in the catalytic processes involving enzymes like CDP-D-glucose 4,6-dehydratase (Hallis & Liu, 1998).

Genetic and Molecular Characterization

Genetic and molecular characterization of the enzymes involved in the biosynthesis of 3,6-dideoxyhexoses has been a significant area of study. The asc region from Yersinia pseudotuberculosis, for example, has been cloned and characterized, providing insights into the 3,6-dideoxyhexose polymorphism among different bacteria (Thorson, Lo, Ploux, He, & Liu, 1994).

Enzymatic Reactions and Kinetics

Research has also delved into the kinetics of enzymatic reactions involving CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose. The reductive half-reaction of iron-sulfur flavoenzymes like CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase has been examined, contributing to a deeper understanding of the enzymatic transformations in this biosynthetic pathway (Gassner, Johnson, Liu, & Ballou, 1996).

Crystallography and Structural Analysis

Structural analysis through techniques like X-ray crystallography has been pivotal in understanding the molecular structure of enzymes like alpha-D-glucose-1-phosphate cytidylyltransferase from Salmonella typhi, which catalyzes a step in the production of CDP-tyvelose (Koropatkin & Holden, 2004). Similar studies have been done on CDP-D-glucose 4,6-dehydratase complexed with CDP-D-xylose (Koropatkin & Holden, 2005).

Mechanism of Action

The mechanism of action of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose involves its conversion to CDP-4-dehydro-6-deoxy-D-glucose by the enzyme CDP-4-dehydro-6-deoxyglucose reductase .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATWFRMXXZBEPM-SNAICPSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115486
Record name Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21870-27-9
Record name Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21870-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine diphosphate-4-keto-3,6-dideoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021870279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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